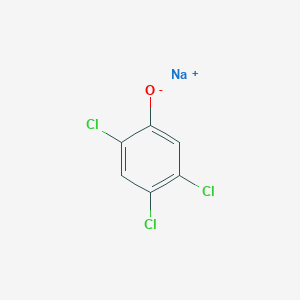

sodium;2,4,5-trichlorophenolate

Description

Sodium 2,4,5-trichlorophenolate (CAS 136-32-3) is a sodium salt derived from 2,4,5-trichlorophenol. Its molecular formula is C₆H₂Cl₃NaO, with an average molecular mass of 219.421 g/mol . Industrially, it has been used as a precursor for synthesizing herbicides like 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) and as a biocide (e.g., DOWICIDE B) . However, its production and thermal decomposition are linked to the formation of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a highly toxic dioxin, which has led to strict regulations and discontinued use in many applications .

Properties

IUPAC Name |

sodium;2,4,5-trichlorophenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3O.Na/c7-3-1-5(9)6(10)2-4(3)8;/h1-2,10H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWFOMJTYKROHLX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NaO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclodextrins are typically synthesized from starch through the enzymatic action of cyclodextrin glycosyltransferase. The process involves the conversion of starch into a mixture of alpha, beta, and gamma cyclodextrins. The reaction conditions include maintaining an optimal pH and temperature to ensure maximum yield.

Industrial Production Methods

In industrial settings, cyclodextrins are produced using large-scale fermentation processes. The starch substrate is treated with cyclodextrin glycosyltransferase under controlled conditions to produce cyclodextrins. The resulting mixture is then purified using techniques such as crystallization and chromatography to isolate the desired cyclodextrin.

Chemical Reactions Analysis

Types of Reactions

Cyclodextrins undergo various chemical reactions, including:

Oxidation: Cyclodextrins can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can modify the hydroxyl groups on the cyclodextrin molecule.

Substitution: Substitution reactions can introduce new functional groups onto the cyclodextrin molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions include various cyclodextrin derivatives with modified functional groups, which can enhance their solubility, stability, and inclusion complex formation capabilities.

Scientific Research Applications

Agricultural Applications

Sodium 2,4,5-trichlorophenolate is primarily utilized as a fungicide and herbicide in agricultural settings. Its effectiveness stems from its ability to control fungal diseases and weeds, which can significantly impact crop yields. However, the use of this compound has been restricted in several regions due to environmental concerns related to dioxin contamination during its production.

Key Features:

- Fungicide: Effective against various fungal pathogens.

- Herbicide: Controls a range of weeds that compete with crops.

- Defoliant: Historically used as a defoliant in cotton production.

Environmental Research Applications

Na-TCP serves as a model compound for studying the degradation and detoxification processes of chlorinated phenols in the environment. Research has focused on understanding how microorganisms break down these compounds, which is crucial for developing bioremediation strategies for contaminated sites.

Case Studies:

- Microbial Degradation Studies: Researchers have exposed microbial communities to Na-TCP to analyze their metabolic pathways and identify specific enzymes involved in the degradation process. These studies provide insights into enhancing biodegradation methods for chlorinated pollutants.

- Toxicological Assessments: Investigations into the toxic effects of Na-TCP on various organisms have revealed its potential risks, including acute toxicity and long-term ecological impacts .

Industrial Applications

In addition to agricultural use, sodium 2,4,5-trichlorophenolate is employed in various industrial processes:

- Intermediate in Herbicide Production: It is used as an intermediate in the synthesis of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), a widely used herbicide .

- Bactericide and Fungicide: Utilized in industrial settings such as adhesives and metalworking fluids to prevent microbial growth .

Health and Safety Concerns

The use of sodium 2,4,5-trichlorophenolate raises significant health and safety concerns due to its toxicity. Exposure can lead to various health issues including respiratory problems and skin irritation. Moreover, the potential for dioxin formation during its synthesis has led to stringent regulations regarding its use .

Health Hazards:

- Inhalation can cause irritation of mucous membranes.

- Skin contact may result in rashes or swelling.

- Ingestion poses severe health risks including potential cardiac arrest due to toxicity .

Comparative Analysis with Related Compounds

To understand the unique properties of sodium 2,4,5-trichlorophenolate, it is beneficial to compare it with similar chlorinated phenolic compounds:

| Compound Name | Formula | Key Features |

|---|---|---|

| Sodium 2,4-dichlorophenolate | C6H4Cl2NaO | Less chlorinated; lower biological activity |

| Sodium 2-chlorophenolate | C6H5ClNaO | Mono-chlorinated; used as an herbicide |

| Sodium 2,4-dinitrophenolate | C6H3Cl2N2O5 | Contains nitro groups; different reactivity |

Sodium 2,4,5-trichlorophenolate is distinguished by its high degree of chlorination which enhances its biological activity but also increases toxicity risks compared to less chlorinated analogs.

Mechanism of Action

Cyclodextrins exert their effects by forming inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule can encapsulate hydrophobic guest molecules, while the hydrophilic exterior interacts with the surrounding aqueous environment. This inclusion complex formation enhances the solubility, stability, and bioavailability of the guest molecules.

Comparison with Similar Compounds

Structural Isomers: Sodium 2,4,6-Trichlorophenolate

Sodium 2,4,6-trichlorophenolate (CAS 3784-03-0) shares the same molecular formula (C₆H₂Cl₃NaO) and mass (219.43 g/mol) as the 2,4,5-isomer but differs in chlorine substitution patterns .

The 2,4,5-isomer ’s chlorine arrangement facilitates cyclization reactions during heating, leading to TCDD, whereas the 2,4,6-isomer lacks this reactivity due to steric hindrance .

Metal Cation Variations: Copper and Silver Trichlorophenolates

Replacing sodium with copper or silver in trichlorophenolate salts alters their decomposition pathways:

Group 1 metal salts (Na⁺, K⁺) promote dioxin formation, while Group 11 metals (Cu⁺, Ag⁺) favor polymerization without dioxins .

Functional Derivatives: Hexachlorophene Disodium

Hexachlorophene disodium (C₁₃H₄Cl₆Na₂O₂) is a bis-phenolate compound derived from two 3,4,6-trichlorophenolate groups linked by a methylene bridge.

| Property | Sodium 2,4,5-Trichlorophenolate | Hexachlorophene Disodium |

|---|---|---|

| Structure | Monomeric | Dimeric (methylene-bridged) |

| Primary Use | Herbicide precursor | Disinfectant, antiseptic |

| Environmental Persistence | Moderate (15-day soil half-life) | High (resists biodegradation) |

Environmental and Toxicological Profiles

- Sodium 2,4,5-Trichlorophenolate: Dissociates to 2,4,5-trichlorophenol (pKa ~7.0) in water, with aerobic soil half-lives of 15 days . High risk of TCDD contamination during synthesis or combustion .

- Sodium 2,4-Dichlorophenolate: Lower chlorine content reduces toxicity; used in 2,4-D herbicide production without dioxin by-products .

- Sodium Pentachlorophenolate: Higher chlorination increases persistence; linked to bioaccumulation and chronic toxicity .

Key Research Findings

Dioxin Formation Mechanism: Sodium 2,4,5-trichlorophenolate condenses at high temperatures to form TCDD, a process absent in its 2,4,6-isomer and Group 11 metal salts .

Cation Influence: Sodium’s small ionic radius and strong electrostatic interaction with chlorophenolate anions favor dioxin-forming pathways, unlike bulkier cations (e.g., tetraethylammonium) .

Regulatory Impact: Historical TCDD contamination incidents led to the global phase-out of sodium 2,4,5-trichlorophenolate in herbicide production by the 1970s .

Q & A

Basic: What are the standard synthesis protocols for sodium 2,4,5-trichlorophenolate, and how are critical parameters optimized to minimize hazardous byproducts?

Sodium 2,4,5-trichlorophenolate is synthesized via condensation of tetrachlorobenzene (TCB) with sodium hydroxide, followed by reaction with trichloroacetic acid to form 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) precursors . Key parameters include:

- Temperature control : Maintaining reaction temperatures below 180°C to avoid parasitic side reactions that produce 2,3,7,8-TCDD (dioxin) .

- Catalyst selection : Using acid catalysts to enhance selectivity and reduce dimerization of chlorophenolate intermediates .

- Purification steps : Recrystallization or column chromatography to isolate the sodium salt from unreacted chlorophenols and metal residues .

Advanced: What mechanistic insights explain the formation of polychlorinated dibenzodioxins (PCDDs) during thermal degradation of sodium 2,4,5-trichlorophenolate?

PCDD formation occurs via two pathways:

Condensation of two sodium 2,4,5-trichlorophenolate molecules , eliminating NaCl and forming a dibenzodioxin backbone. This is facilitated by alkali metal cations (e.g., Na⁺) interacting with ortho-chlorine atoms, lowering the activation energy for dimerization .

Radical-mediated coupling under oxidative conditions, where chlorophenoxyl radicals recombine to form dioxin isomers .

Methodologies :

- Nuclear Quadrupole Resonance (NQR) spectroscopy to study cation-chlorine interactions in solid-state salts .

- Density Functional Theory (DFT) simulations to model transition states and calculate activation barriers for dioxin formation .

Basic: Which analytical techniques are most effective for characterizing sodium 2,4,5-trichlorophenolate purity and structure?

- High-Performance Liquid Chromatography (HPLC) : Quantifies chlorophenol impurities (e.g., residual 2,4,5-trichlorophenol) with a detection limit of ~0.1 ppm .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies functional groups (e.g., C-Cl stretching at 550–650 cm⁻¹) and confirms salt formation via O–Na⁺ vibrations .

- Nuclear Magnetic Resonance (NMR) : ¹³C NMR resolves aromatic carbon environments, while ²³Na NMR probes sodium coordination geometry .

Advanced: How do cation-chlorine interactions influence the solid-state reactivity of sodium 2,4,5-trichlorophenolate?

Group 1 cations (e.g., Na⁺) interact with ortho- and para-chlorine atoms in the chlorophenolate anion, altering electron density and reactivity:

- NQR spectroscopy reveals frequency shifts in ³⁵Cl signals (e.g., +2.0 MHz for para-Cl in Na⁺ salts), indicating polarization of Cl atoms .

- Thermogravimetric Analysis (TGA) shows that Na⁺ salts decompose at lower temperatures (~200°C) than Ag⁺ or Cu⁺ salts, correlating with cation-induced destabilization of the chlorophenolate structure .

Basic: What safety protocols are critical when handling sodium 2,4,5-trichlorophenolate in the lab?

- Containment : Use fume hoods and sealed reactors to prevent aerosolized particles, which may contain trace dioxins .

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant aprons, and full-face respirators with organic vapor cartridges .

- Decontamination : Immediate washing with 10% sodium bicarbonate for spills, followed by UV-Vis monitoring of surfaces for residual chlorophenols .

Advanced: How can computational models predict dioxin formation pathways from sodium 2,4,5-trichlorophenolate?

- Ab Initio Molecular Dynamics (AIMD) : Simulates ring-closure reactions during dioxin formation, identifying key intermediates like chlorophenoxyl radicals .

- Kinetic Monte Carlo (KMC) : Models competing reaction pathways (e.g., dimerization vs. decomposition) under varying temperatures and pressures .

- Solvent Effects : Continuum solvation models (e.g., COSMO-RS) predict how polar solvents stabilize transition states in condensation reactions .

Basic: What are the solubility and stability profiles of sodium 2,4,5-trichlorophenolate under experimental conditions?

- Solubility : 800 mg/L in water at 25°C; enhanced in polar aprotic solvents (e.g., DMSO) but decomposes in acidic media (pH < 4) .

- Stability : Degrades upon exposure to UV light or temperatures >40°C, necessitating storage in amber glass at 4°C under inert gas .

Advanced: What role does microwave-assisted synthesis play in modifying sodium 2,4,5-trichlorophenolate derivatives?

Microwave irradiation accelerates step-growth polymerization of sodium 2,4,5-trichlorophenolate with diols or sulfonate esters:

- Enhanced Reaction Rates : Reduces reaction times from hours to minutes via dielectric heating .

- Controlled Molecular Weight : Adjusting microwave power (100–300 W) and pulse intervals regulates polymer chain length .

- Applications : Synthesizing conductive polymers for electrochemical sensors or ion-exchange membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.